molecular formula C10H15N3 B1318018 2-(1-Piperidinyl)-3-pyridinamine CAS No. 5028-14-8

2-(1-Piperidinyl)-3-pyridinamine

Cat. No.: B1318018
CAS No.: 5028-14-8
M. Wt: 177.25 g/mol
InChI Key: SNRAPFORRCKQQR-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry

The pyridine and piperidine scaffolds are fundamental building blocks in the synthesis of a vast array of chemical compounds, particularly in medicinal chemistry.

The pyridine ring, a six-membered aromatic heterocycle, is a prevalent feature in numerous pharmaceuticals and biologically active compounds. nih.govrsc.orgchemijournal.com Its nitrogen atom imparts unique properties, including the ability to form hydrogen bonds and act as a proton acceptor, which are crucial for interactions with biological targets like enzymes and receptors. nih.gov This versatility has led to the incorporation of the pyridine scaffold in a wide range of drugs, including those with anticancer, antiviral, and anti-inflammatory properties. nih.govchemijournal.comresearchgate.net The pyridine nucleus is present in over 7,000 existing drug molecules and has been a key component in a significant number of FDA-approved drugs in the last decade. nih.govrsc.org The adaptability of the pyridine ring allows for easy functionalization, enabling the creation of diverse chemical libraries for drug discovery. nih.gov

The piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is the most common heterocycle found in FDA-approved pharmaceuticals. arizona.edu This prevalence is due to its ability to introduce favorable physicochemical properties into drug molecules, such as modulating lipophilicity and aqueous solubility, which can enhance pharmacokinetic profiles. thieme-connect.comresearchgate.net Piperidine derivatives are found in over 70 commercialized drugs and exhibit a broad spectrum of biological activities, acting as CNS modulators, anticoagulants, and antihistamines, among others. arizona.edu The chair-like conformation of the piperidine ring also provides a three-dimensional structure that can be crucial for specific binding to biological targets. wikipedia.org

Classification of 2-(1-Piperidinyl)-3-pyridinamine within Nitrogen-Containing Heterocyclic Systems

This compound is classified as a nitrogen-containing heterocyclic compound. fiveable.me More specifically, it can be described as a di-substituted pyridine, where the substituents at the 2 and 3 positions are a piperidinyl group and an amino group, respectively.

Heterocyclic compounds are broadly categorized based on the size of the ring and the heteroatoms they contain. pressbooks.pubyoutube.comwikipedia.org this compound contains two distinct nitrogen-containing rings:

A Pyridine Ring: A six-membered aromatic heterocycle. chemijournal.com

A Piperidine Ring: A six-membered saturated heterocycle. wikipedia.org

The molecule can also be classified as an aminopyridine , a class of compounds known for their diverse biological activities. researchgate.netrsc.org The presence of both the aromatic pyridine and the saturated piperidine ring systems gives the molecule a unique combination of structural rigidity and conformational flexibility.

Overview of Academic Research Trajectories for Similar Molecular Architectures

Research into molecules with similar architectures to this compound, often referred to as piperidine-linked pyridine analogues, is an active area of investigation, particularly in the field of medicinal chemistry. nih.gov

Studies have explored the synthesis and biological evaluation of various aminopyridine derivatives. researchgate.net For instance, research has focused on the development of piperidine-linked pyridine analogues as potent inhibitors of various enzymes and receptors. nih.gov The general synthetic strategy often involves the coupling of a halogenated pyridine with piperidine or a piperidine derivative. rsc.orgnih.govchemicalbook.com

A significant area of research has been the synthesis of various substituted pyridines and their subsequent biological evaluation. For example, the synthesis of 2-aminopyridine (B139424) derivatives has been explored for their potential as antimicrobial agents and their ability to form complexes with metal ions. researchgate.netmdpi.comnih.govresearchgate.net The synthesis of imidazo[1,2-a]pyridines, which can be derived from 2-aminopyridines, is another active research direction. mdpi.com

Furthermore, the development of one-pot synthesis methods for creating complex heterocyclic systems that include pyridine and piperidine moieties is a continuous effort to improve efficiency and yield in organic synthesis. nih.govgoogle.com The investigation of piperidine-containing compounds in drug discovery is a broad field, with researchers continually exploring new derivatives for a wide range of therapeutic applications. researchgate.netrsc.orgnih.gov

Chemical Compound Data

Compound Name
This compound
Pyridine
Piperidine
Aminopyridine
Imidazo[1,2-a]pyridine

Properties of this compound

PropertyValue
IUPAC Name 2-(piperidin-1-yl)pyridin-3-amine
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Physical Form White to brown solid
Storage Temperature +4°C
InChI Key SNRAPFORRCKQQR-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRAPFORRCKQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Precursor Chemistry and Starting Materials for 2-(1-Piperidinyl)-3-pyridinamine Synthesis

The construction of the target molecule relies on the availability and reactivity of its core components: the pyridine (B92270) amine and the piperidine (B6355638) ring.

Utilization of Pyridine Amines in Related Syntheses

Pyridine amines, particularly 2-aminopyridines, are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govresearchgate.netresearchgate.net Their utility stems from the nucleophilic character of the amino group and the unique electronic properties of the pyridine ring. beilstein-journals.orgresearchgate.net

Common synthetic strategies involving 2-aminopyridines include:

N-Alkylation: This approach involves the direct alkylation of the amino group, though it can sometimes lead to over-alkylation. nih.gov

Substitution Reactions: 2-Halopyridines are frequently used as precursors, where the halogen is displaced by an amine. nih.gov This substitution is often facilitated by palladium or copper catalysts. nih.gov

Activation via N-Oxide Formation: Converting the pyridine to its N-oxide enhances its reactivity towards nucleophilic attack, providing a milder alternative to traditional SNAr chemistry. nih.gov A one-pot amination procedure for pyridine-N-oxides using the phosphonium (B103445) salt, PyBroP, has been developed for this purpose. nih.gov

C-H Functionalization: Emerging methods focus on the direct functionalization of C-H bonds in the pyridine ring, offering a more atom-economical approach. galchimia.com

The synthesis of substituted pyridines can be achieved through various methods, including the classic Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). mdpi.com Modern variations of this method utilize different sources for the C-4 position of the pyridine ring. mdpi.com Another common approach is the condensation of 1,5-dicarbonyl compounds with ammonia. beilstein-journals.org

Synthetic Routes to Piperidine Ring Systems

The piperidine moiety is a ubiquitous structural motif in pharmaceuticals and natural products. nih.govresearchgate.net Its synthesis can be broadly categorized into two main strategies: the formation of the piperidine ring from acyclic precursors and the functionalization of a pre-existing piperidine or pyridine ring. researchgate.net

Key synthetic routes to the piperidine ring include:

Hydrogenation of Pyridines: This is one of the most common methods for obtaining piperidines. nih.gov The reduction of the pyridine ring can be achieved using various catalysts, including transition metals like palladium and rhodium, often under harsh conditions of high temperature and pressure. nih.gov However, recent advancements have led to the development of more efficient and selective catalysts, such as heterogeneous cobalt catalysts that allow for hydrogenation in water. nih.gov

Intramolecular Cyclization: This strategy involves the formation of a C-N or C-C bond within a suitable acyclic precursor containing a nitrogen atom. nih.gov Various methods fall under this category, including metal-catalyzed cyclization, radical-mediated cyclization, and aza-Michael reactions. nih.gov

Reductive Amination: This method involves the reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine. The use of toxic reagents like sodium cyanoborohydride is being replaced by safer alternatives. google.com

Direct Synthetic Approaches to the this compound Core

The direct construction of the this compound scaffold can be achieved through several key reaction types.

Condensation Reactions

Condensation reactions are a cornerstone of pyridine synthesis. nih.gov Traditional methods often involve the reaction of amines with carbonyl compounds. nih.gov For the synthesis of 2-aminopyridines, a common approach is the reaction of a 2-halopyridine with an amine. nih.gov

In a related synthesis, 2-chloro-3-nitropyridine (B167233) reacts with piperazine (B1678402) in a nucleophilic aromatic substitution reaction. nih.gov The electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack. nih.gov Similarly, the reaction of 2-halopyridines with piperidine can lead to the formation of 2-(1-piperidinyl)pyridine derivatives. The rates of these reactions are influenced by the nature of the substituent on the pyridine ring. rsc.org For instance, the reaction of 2- and 4-substituted pyridine 1-oxides with piperidine in ethanol (B145695) has been studied, with the mobility of the leaving group following the order NO2 > Br > Cl for the 4-substituted compounds. rsc.org

A mild, catalyst-free synthesis of 2-aminopyridines has been reported involving the reaction of a dihydrothiazolopyridinium salt with various amines, including piperidine. nih.gov The reactions generally require warming to 50 °C for optimal conversion. nih.gov

Reactant 1Reactant 2ConditionsProductYield (%)Reference
2-HalopyridinePiperidineCatalyst (e.g., Pd, Cu)2-(1-Piperidinyl)pyridineVaries nih.gov
2-Chloro-3-nitropyridinePiperazineAcetonitrile, reflux1-(3-Nitropyridin-2-yl)piperazine65 nih.gov
Dihydrothiazolopyridinium saltPiperidineDMSO, 50 °C2-(1-Piperidinyl)pyridineVaries nih.gov

Cyclization Strategies

Cyclization reactions offer powerful methods for constructing heterocyclic rings.

Intramolecular cyclization is a key strategy for forming the piperidine ring from an acyclic precursor that already contains the necessary nitrogen atom. nih.gov This can involve the formation of either a new C-N or C-C bond. nih.gov

For the synthesis of fused 3-aminopyridines, a cobalt-catalyzed [2+2+2] cycloaddition of a polyunsaturated compound containing an ynamide, an alkyne, and a nitrile functionality has been developed. nih.gov This method provides access to complex tricyclic structures in high yields. nih.gov While not directly forming the this compound core, this demonstrates the power of intramolecular cyclization in constructing substituted aminopyridine systems.

Intermolecular Cyclization Protocols

The formation of the 2-aminopyridine (B139424) scaffold, a core component of the target molecule, can be effectively achieved through intermolecular cyclization reactions. One patented approach involves the reaction of an open-chain nitrile precursor, such as NC-CH(R¹)-C(Rᶠ)(OR²)-CH=CH-OR³, with a nitrogen-containing compound like ammonia or an amine. google.com This method provides a direct route to 2-amino pyridine derivatives by constructing the heterocyclic ring from acyclic starting materials. google.com

Advanced strategies for forming related bicyclic systems have also been developed, which could be adapted for these syntheses. For instance, a one-pot tandem copper(I)-iodide (CuI)-catalyzed Ullmann-type C–N cross-coupling followed by an intramolecular amidation reaction has been used to synthesize multi-substituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov This process begins with the coupling of a 2-halopyridine with a (Z)-3-amino-3-arylacrylate ester, demonstrating a powerful method for building complex heterocyclic structures through sequential bond formation. nih.gov Furthermore, intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base like potassium tert-butylate can yield substituted pyridin-2(1H)-ones, showcasing another cyclization pathway to pyridine derivatives. researchgate.net

Electroreductive Cyclization

Electrochemical methods offer a unique and powerful alternative for constructing heterocyclic rings. The piperidine ring, for example, can be synthesized via the electroreductive cyclization of an imine with terminal dihaloalkanes. nih.gov This reaction, which can be performed efficiently in a flow microreactor, involves the reduction of the imine substrate at the cathode, leading to good yields of the target piperidine derivatives. nih.gov

Conversely, the pyridine ring itself can be formed through an electrocyclization reaction. A modular method for preparing highly substituted pyridines involves a cascade reaction that starts with a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.org This initial coupling generates a 3-azatriene intermediate, which then undergoes a thermal 6π-electrocyclization and subsequent air oxidation to yield the final pyridine product. organic-chemistry.org This process is notable for its mild, neutral conditions and tolerance of a wide array of functional groups. organic-chemistry.org

Hydrogenation and Reduction Methodologies

Hydrogenation is a crucial methodology, particularly for the synthesis of the piperidine moiety from a corresponding pyridine precursor. The reduction of a pyridine ring to a piperidine is a common and effective strategy. A variety of catalysts and conditions have been developed to achieve this transformation with high efficiency and selectivity.

One notable method employs a commercially available rhodium oxide (Rh₂O₃) catalyst for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.ukresearchgate.net This system demonstrates broad substrate scope, successfully reducing pyridines bearing amine, alcohol, and carbonyl functionalities. liverpool.ac.uk Another powerful technique is the iridium(III)-catalyzed ionic hydrogenation, which selectively reduces pyridines to piperidines while leaving sensitive functional groups like nitro, bromo, and alkyne groups intact. chemrxiv.org This method is robust, scalable, and provides the desired secondary amines as stable piperidinium (B107235) salts. chemrxiv.org Heterogeneous palladium catalysts are also widely used for the hydrogenation of fluorinated pyridines to the corresponding piperidines, a process that can be challenged by competing hydrodefluorination. nih.gov

Pyridine SubstrateCatalyst SystemConditionsProductYieldReference
Amine-functionalised PyridinesRh₂O₃ (0.5 mol%)H₂ (5 bar), TFE, 40 °C, 16 hCorresponding PiperidinesGood to Excellent liverpool.ac.ukresearchgate.net
Multi-substituted PyridinesIridium(III) ComplexHantzsch Ester, Dichloroethane, 80 °CCorresponding PiperidinesHigh chemrxiv.org
FluoropyridinesPd/CH₂ (50 bar), Boc₂O, MeOH, 60 °C(Multi)fluorinated PiperidinesGood to High nih.gov

Multi-component Reactions

Multi-component reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules like substituted pyridines in a single step, enhancing atom economy and reducing reaction times. The Hantzsch-type synthesis is a classic example, though modern variations have expanded its scope. mdpi.com

A contemporary approach involves the one-pot, three-component condensation of an aromatic aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a ketone or enamine, with ammonium (B1175870) acetate (B1210297) often serving as the nitrogen source. nih.govresearchgate.net For instance, a series of 3-cyano-2-(1H-indol-3-yl)pyridine derivatives were prepared through the reaction of a chalcone (B49325) (1,3-diarylpropenone), 3-cyanoacetylindole, and ammonium acetate. researchgate.net Another MCR strategy for synthesizing 4-substituted aminopyrido[2,3-d]pyrimidines involves the solvent-free reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines. sciforum.net These methods exemplify the power of MCRs to rapidly generate molecular diversity from simple, readily available starting materials.

Reaction TypeKey ComponentsCatalyst/ConditionsProduct TypeReference
Three-componentAromatic Aldehyde, Malononitrile (B47326), 4-hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamine, EtOH, RefluxPyrano[3,2-c]pyridones nih.gov
Three-component1,3-Diarylpropenone, 3-Cyanoacetylindole, Ammonium AcetateHOAc, Glycol, Reflux or MW3-Cyano-2-(indol-3-yl)-pyridines researchgate.net
Three-component3-Cyano-2-aminopyridine, Triethyl orthoformate, Primary AmineSolvent-free, Heat4-Aminopyrido[2,3-d]pyrimidines sciforum.net
Groebke–Blackburn–Bienaymé Reaction2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃, MeOH, MWImidazo[1,2-a]pyridine-3-amines mdpi.com

Oxidative Coupling Approaches

Oxidative coupling represents a modern strategy for C-N and C-C bond formation in the synthesis of nitrogen-containing heterocycles. These methods often utilize a stoichiometric or catalytic oxidant to facilitate the desired transformation under mild conditions.

One such approach is the synthesis of imidazo[1,2-a]pyridines via the oxidative coupling of 2-aminopyridines with β-dicarbonyl compounds like β-keto esters or 1,3-diones. researchgate.net This reaction can be mediated by hypervalent iodine reagents, such as bis(acetyloxy)(phenyl)-λ³-iodane, in the presence of a catalyst like boron trifluoride etherate. researchgate.net Another innovative method involves the oxidative amination of cyclopentenones to produce pyridones. chemrxiv.org This one-pot sequence includes the in situ formation of a silyl (B83357) enol ether, followed by nitrogen atom insertion and aromatization to yield the pyridone product. chemrxiv.org These oxidative strategies provide novel retrosynthetic disconnections for accessing pyridine-based scaffolds.

Roles of Catalysis and Reagents in Synthesis

The choice of catalysts and reagents is paramount in directing the outcome of synthetic routes toward this compound. Specific reagents can act as catalysts to accelerate reactions, as bases to promote key deprotonation steps, or as integral parts of the final molecular structure.

Applications of Piperidine as a Catalyst or Base

Piperidine itself is a versatile secondary amine that is widely used in organic synthesis as a solvent and, more importantly, as a moderately strong base and a nucleophilic catalyst. wikipedia.org Its basicity is sufficient to deprotonate active methylene compounds, facilitating classic condensation reactions that are often key steps in the synthesis of pyridine rings.

For example, piperidine is an effective catalyst for the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound. This condensation is a cornerstone of many multi-component reactions used to build the pyridine skeleton. In one documented three-component synthesis of substituted 2-pyridones, piperidine was used as the catalyst to facilitate the reaction between aromatic aldehydes, substituted acetophenones, and a cyanoacetamide derivative. nih.gov Similarly, piperidine has been employed as an organic catalyst for aldol (B89426) condensation reactions in the synthesis of azochalcone derivatives. researchgate.net Its role as a base is also critical in the deprotection of Fmoc-protected amino acids during solid-phase peptide synthesis. wikipedia.org

ReactionRole of PiperidineSubstratesProductReference
Three-component ReactionCatalystAromatic Aldehydes, Acetophenones, 2-Cyano-N-(2-ethylphenyl)acetamideN-Aryl-2-oxo-pyridine-3-carbonitriles nih.gov
Aldol CondensationOrganic CatalystAzoaryl hydroxyacetophenone, 4-DimethylaminobenzaldehydeAzochalcones researchgate.net
General UseBase / SolventKetonesEnamines (for Stork alkylation) wikipedia.org
Fmoc DeprotectionBaseFmoc-protected amino acidsFree amines wikipedia.org

Metal-Catalyzed Processes

The synthesis of aminopyridines and their derivatives is frequently accomplished through metal-catalyzed cross-coupling reactions. Transition metals, in particular, play a pivotal role in forging the crucial carbon-nitrogen bond between the pyridine ring and the piperidine moiety.

Transition Metal Catalysis (Palladium, Ruthenium, Copper, Cobalt): Transition metal-catalyzed reactions are a cornerstone for the synthesis of N-aryl-2-aminopyridines and related structures. rsc.orgresearchgate.netnih.gov These methods often utilize the pyridyl group as a directing group to facilitate C-H activation and subsequent functionalization. rsc.orgresearchgate.net

Palladium (Pd): Palladium catalysts are widely employed for the amination of pyridines. For instance, the synthesis of 2-(1-piperidinyl)pyrimidine, a structurally related compound, has been successfully achieved using a Pd(CH₃CN)Cl₂ catalyst. researchgate.net Similarly, Pd-catalyzed tandem amidation/cyclization is a key step in creating N-substituted-3-amino-4-halopyridines, which are valuable precursors. nih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, has also been used to synthesize complex isoquinolinone derivatives containing a piperidinyl group, highlighting the versatility of this approach. nih.gov

Ruthenium (Ru): Ruthenium complexes have emerged as effective catalysts for the direct α-arylation of N-(pyridin-2-yl)piperidine. researchgate.net More recently, a ruthenium-catalyzed amino exchange reaction has been developed for 2-aminopyridines. scientificupdate.com This method proceeds via π-coordination of the aminopyridine to the ruthenium center, forming a transient electrophilic η⁶-pyridine complex that enables nucleophilic substitution with various amines, including piperidine. scientificupdate.comorganic-chemistry.orgresearchgate.net

Copper (Cu): Copper-catalyzed reactions provide a cost-effective alternative to palladium and rhodium. nih.gov Copper iodide (CuI), for example, has been used in tandem Ullmann-type C-N cross-coupling and intramolecular amidation reactions to synthesize various nitrogen-containing heterocycles. nih.gov These methods are applicable to the synthesis of aminopyridines and could be adapted for the coupling of piperidine with a suitable 3-aminopyridine (B143674) precursor. beilstein-journals.org

Cobalt (Co): Cobalt-catalyzed [2+2+2] cycloaddition reactions between yne-ynamides and nitriles have been studied in-depth for the synthesis of aminopyridines. nih.gov This methodology allows for the regioselective formation of 3- or 4-aminopyridines. nih.gov Additionally, cobalt(II) complexes with 2-aminopyridine and thiocyanate (B1210189) ligands have been synthesized and characterized, indicating the strong coordination chemistry between cobalt and aminopyridine substrates. researchgate.netorientjchem.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Aminopyridine Derivatives

CatalystReaction TypeSubstratesProduct TypeReference
Pd(CH₃CN)Cl₂Cross-coupling2-chloropyrimidine, Piperidine2-(1-piperidinyl)pyrimidine researchgate.net
[Ru₃(CO)₁₂]α-arylation1-(Pyridin-2-yl)piperidine, Arylboronic esterα-Aryl-1-(pyridin-2-yl)piperidine researchgate.net
[Cp*Ru(MeCN)₃]NTf₂Amino Exchange2-Aminopyridine, AmineSubstituted 2-aminopyridine organic-chemistry.orgresearchgate.net
CuIUllmann-type C-N coupling2-Halopyridine, (Z)-3-amino-3-arylacrylatePyrido[1,2-a]pyrimidin-4-one nih.gov
[CpCo(CO)(dmfu)][2+2+2] CycloadditionYne-ynamide, NitrileAminopyridine nih.gov

Gold(I)-Catalyzed Processes: Homogeneous gold catalysis has seen significant advancements, particularly in reactions involving highly strained molecules or those with π-electron-rich moieties. acs.org Gold(I) catalysts are known to activate alkynes, allenes, and other unsaturated systems towards nucleophilic attack. acs.orgnih.gov While direct synthesis of this compound using gold is not prominently documented, gold-catalyzed hydroamination and diamination of alkenes represent relevant pathways. nih.govcapes.gov.br Furthermore, gold catalysts have been effectively used to synthesize functionalized pyridines from 2-propargyl 2H-azirine derivatives, demonstrating their utility in constructing the pyridine core. nih.gov

Iodine-Catalyzed Processes: Molecular iodine serves as an inexpensive and efficient catalyst for various organic transformations, including the synthesis of nitrogen heterocycles. nih.gov It has been shown to promote the synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and aryl methyl ketones in aqueous media. acs.org The proposed mechanism involves iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization. acs.org This methodology could potentially be extended to the amination of pyridines with secondary amines like piperidine. In some cases, lithium iodide is used in conjunction with sodium hydride to mediate the C2 amination of pyridine with primary amines. ntu.edu.sg

Advanced Synthetic Techniques and Green Chemistry Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and utilize environmentally benign solvents. Several advanced techniques have been applied to the synthesis of heterocyclic compounds, including the target molecule's structural class.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. A one-pot, microwave-assisted synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines has been developed in an alkaline aqueous medium. organic-chemistry.org Copper-catalyzed synthesis of related heterocycles has also been performed under microwave conditions at elevated temperatures. acs.org These methods highlight the potential for rapid and efficient synthesis of this compound under microwave irradiation.

Flow Microreactor Technology

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and ease of scalability. A practical continuous flow reaction has been demonstrated for the synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org This technique allows for rapid reaction times (within minutes) and high diastereoselectivities, showcasing its utility for the efficient production of piperidine derivatives. organic-chemistry.org

"On-Water" Synthesis Platforms

Performing organic reactions in water as a solvent is a key goal of green chemistry. "On-water" synthesis, where insoluble reactants are vigorously stirred in water, can lead to unique reactivity and rate acceleration. researchgate.net An environmentally sustainable, iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines has been successfully performed "on-water". acs.org The study noted that while the yields were generally lower than in micellar media, the process was clean, producing the desired product with no traces of side products. acs.org The solubility of the aminopyridine starting material played a crucial role in the reaction rate. acs.org

Micellar Catalysis

Micellar catalysis involves the use of surfactants in water to create nanoreactors (micelles) that can solubilize organic substrates, thereby facilitating reactions in an aqueous medium. acsgcipr.org This technique has been compared directly with "on-water" platforms for the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines. acs.org The addition of the surfactant sodium dodecyl sulphate (SDS) was found to be effective in enhancing both the substrate scope and the reaction yield. acs.org The electrostatic interactions between charged substrates and the micelle surface can be a significant factor in this methodology. researchgate.net

Table 2: Comparison of Green Synthetic Platforms for Heterocycle Synthesis

TechniqueKey FeaturesCatalyst/MediumAdvantagesReference
Microwave-AssistedRapid heating, shorter reaction timesAqueous mediumEfficiency, speed organic-chemistry.org
Flow MicroreactorContinuous processing, enhanced controlGrignard reagentsScalability, safety, speed organic-chemistry.org
"On-Water" SynthesisReaction at oil-water interfaceWater, IodineEnvironmentally benign, simple acs.org
Micellar CatalysisSurfactant-formed nanoreactors in waterSDS/Water, IodineImproved yield and scope vs "on-water" acs.org

Reaction Mechanisms and Pathways for Compound Formation

The formation of the this compound scaffold is most efficiently achieved through a sequential functionalization of a pre-existing pyridine ring. A common and logical pathway involves an initial nucleophilic substitution to introduce the piperidinyl group, followed by the formation of the 3-amino group via reduction. Alternative, though less direct, pathways can involve the construction of the pyridine ring itself through condensation and cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone mechanism for the synthesis of this compound. This pathway typically begins with a pyridine ring that is "activated" towards nucleophilic attack by the presence of a strong electron-withdrawing group (EWG).

The most direct application of this mechanism for the target compound starts with a 2-halo-3-nitropyridine, such as 2-chloro-3-nitropyridine. The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack : Piperidine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C-2 position of the pyridine ring. This position is highly activated by the electron-withdrawing nitro group at the C-3 position. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which stabilizes the intermediate. youtube.com

Elimination/Rearomatization : The intermediate complex collapses, expelling the leaving group (e.g., chloride ion) and restoring the aromaticity of the pyridine ring. This step is typically fast and irreversible, driven by the formation of the stable aromatic system. nih.gov

The general reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is considered evidence for a rate-controlling nucleophilic addition step. wikipedia.orgnih.gov The presence of the nitro group is critical; pyridine itself is generally unreactive toward nucleophiles, but an ortho or para EWG significantly lowers the activation energy for the SNAr reaction. wikipedia.orgyoutube.com For instance, the synthesis of the related compound 4-(3-nitropyridin-2-yl)morpholine (B187270) from 2-chloro-3-nitropyridine and morpholine (B109124) proceeds via this substitution mechanism. guidechem.com

Table 1: Key Steps in SNAr Synthesis of 2-(1-Piperidinyl)-3-nitropyridine

StepDescriptionReagents & ConditionsIntermediate/Product
1 Nucleophilic AttackSubstrate: 2-Chloro-3-nitropyridineNucleophile: PiperidineSolvent: THF, DMSO, or alcoholMeisenheimer Complex
2 Elimination & AromatizationExpulsion of chloride leaving group.2-(1-Piperidinyl)-3-nitropyridine

While not the most direct route to this compound, the pyridine ring itself can be constructed using multi-component reactions that involve Knoevenagel condensation and Michael addition steps. These methods build the heterocyclic core from acyclic precursors.

A typical sequence for forming a substituted pyridine ring, such as a 2-amino-3-cyanopyridine (B104079) which could be a precursor to the target, follows these steps:

Knoevenagel Condensation : An active hydrogen compound (e.g., malononitrile) undergoes a condensation reaction with a carbonyl compound (an aldehyde or ketone), typically catalyzed by a weak base like piperidine or an amine. This step forms an α,β-unsaturated product (a conjugated enone or equivalent). wikipedia.orgnih.gov

Michael Addition : A Michael donor adds to the activated double bond of the Knoevenagel product in a conjugate addition.

For example, the reaction of an enaminone with malononitrile proceeds via a Knoevenagel-type reaction, which is then attacked by a primary amine. Subsequent cyclization and aromatization yield the final 2-aminopyridine derivative. nih.gov Synthesizing the specific 2-(1-piperidinyl)-3-amino substitution pattern via this de novo approach would be complex, requiring carefully designed starting materials to control the final placement of the substituents.

In the context of synthesizing this compound, the most crucial application of reduction is the conversion of the nitro group in the 2-(1-piperidinyl)-3-nitropyridine intermediate into the desired 3-amino group. This transformation is a key final step following the nucleophilic substitution.

This reduction can be achieved using a variety of standard methods for converting aromatic nitro compounds to anilines:

Catalytic Hydrogenation : This is a clean and efficient method involving the use of hydrogen gas (H₂) or a hydrogen transfer source (like ammonium formate) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice. The reaction is typically performed in a solvent like methanol (B129727) or ethanol. chemicalbook.com

Metal-Acid Systems : Classic methods involve the use of a metal, such as tin (Sn), stannous chloride (SnCl₂), or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). google.com

Other Reducing Agents : Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or zinc in the presence of ammonium chloride can also be effective, sometimes offering milder conditions for sensitive substrates. researchgate.net

The synthesis of 2-chloro-3-aminopyridine from 2-chloro-3-nitropyridine is well-documented using methods like stannous chloride reduction. google.com Similarly, the reduction of the analogous 4-(3-nitropyridin-2-yl)morpholine to 2-morpholinopyridin-3-amine demonstrates the viability of this step. guidechem.com

Elimination and aromatization are fundamental processes that provide the thermodynamic driving force for the formation of the stable pyridine ring in many synthetic routes.

In Ring-Forming Syntheses : In multi-component reactions like the Hantzsch pyridine synthesis or Knoevenagel-based pathways, the initial product is often a 1,4-dihydropyridine (B1200194) (1,4-DHP) or another non-aromatic intermediate. nih.gov The final step is an oxidation (dehydrogenation) that eliminates two hydrogen atoms to form the aromatic pyridine. This aromatization is highly favorable and can be accomplished with a wide range of oxidizing agents (e.g., nitric acid, ferric chloride) or can occur under photochemical conditions. nih.gov

In Nucleophilic Aromatic Substitution : Aromatization is also the driving force in the second step of the SNAr mechanism. After the initial nucleophilic attack forms the non-aromatic Meisenheimer complex, the expulsion of the leaving group is an elimination reaction that restores the highly stable aromatic π-system. nih.gov

Radical cyclization reactions offer an alternative approach to constructing heterocyclic rings, including piperidines and pyridines. These reactions proceed through radical intermediates and typically involve three main stages: selective radical generation, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the resulting cyclized radical. nih.gov

While powerful for creating complex ring systems, the direct synthesis of this compound via a radical cyclization cascade is not a standard method. Such a strategy would likely be employed to construct the piperidine ring from a suitably functionalized pyridine precursor. For example, radical-mediated amination of alkenes can be used to form piperidine rings. nih.gov However, for the synthesis of the target aromatic compound, the nucleophilic substitution and reduction pathway is generally more straightforward and efficient.

Synthetic Considerations: Regio- and Stereoselectivity in Heterocyclic Synthesis

The successful synthesis of a specific isomer like this compound hinges on controlling the regiochemistry of the reactions. Stereoselectivity is less of a concern for the final aromatic product but can be relevant for intermediates in related syntheses.

Regioselectivity : In the SNAr synthesis of this compound, regioselectivity is exceptionally high. The electron-withdrawing nitro group at the C-3 position deactivates the ring toward electrophilic attack but strongly activates it for nucleophilic attack. This activation is most pronounced at the ortho (C-2 and C-4) and para (C-6) positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen and the nitro group. youtube.com In a 3-substituted pyridine, attack by a nucleophile like piperidine is therefore directed almost exclusively to the C-2 and C-6 positions. For a substrate like 2-chloro-3-nitropyridine, the leaving group is already at the activated C-2 position, ensuring the reaction proceeds with the desired regiochemistry. guidechem.comnih.gov Direct nucleophilic substitution at the C-3 position is extremely difficult due to the inability to delocalize the resulting negative charge onto the ring nitrogen. youtube.com

In ring-forming reactions, regioselectivity is dictated by the structure of the acyclic precursors and the mechanism of cyclization. Achieving a specific substitution pattern like 2,3-disubstitution requires careful selection of starting materials to ensure the correct bond formations. nih.gov

Stereoselectivity : The final product, this compound, is an achiral, planar aromatic molecule, so stereoselectivity is not a factor in the product itself. The synthetic pathway involving SNAr and reduction on an aromatic core does not create any chiral centers. While stereoselective methods are crucial for synthesizing many substituted piperidine derivatives, particularly chiral ones from precursors like L-glutamic acid or via asymmetric hydrogenation, these considerations are not pertinent to the synthesis of this specific aromatic compound. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra offer fundamental insights into the molecular structure of 2-(1-Piperidinyl)-3-pyridinamine.

¹H NMR: The proton NMR spectrum displays characteristic signals for the protons of the pyridine (B92270) and piperidine (B6355638) rings. The aromatic protons on the pyridine ring typically appear as multiplets in the downfield region of the spectrum. The protons of the piperidine ring are observed as multiplets in the upfield region. The chemical shifts of the piperidine protons are influenced by their proximity to the nitrogen atom and their axial or equatorial positions.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum shows distinct signals for each unique carbon atom in the pyridine and piperidine rings. The chemical shifts of the carbon atoms in the pyridine ring are characteristic of aromatic heterocyclic systems, while those of the piperidine ring are found in the aliphatic region.

Table 1: Predicted ¹³C NMR Chemical Shift Data for this compound (in D₂O)

Atom No.Chemical Shift (ppm)
1155.6
2129.8
3134.1
4121.3
5139.7
648.6
726.5
824.0

Data is based on predicted values and may vary from experimental results. np-mrd.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, gHMBC, gCOSY, gNOESY, ROESY)

Two-dimensional (2D) NMR techniques provide more detailed structural information by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the connectivity of the proton spin systems within the pyridine and piperidine rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This provides information about the three-dimensional structure and conformation of the molecule. u-tokyo.ac.jp

Solid-State NMR (e.g., ¹⁵N CP/MAS NMR)

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. nih.gov

¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR: This technique is particularly useful for studying nitrogen-containing compounds. mdpi.com For this compound, ¹⁵N CP/MAS NMR can be used to probe the electronic environment of the nitrogen atoms in both the pyridine and piperidine rings, as well as the amino group. mdpi.comnih.gov The chemical shifts of the nitrogen atoms are sensitive to factors such as protonation state and intermolecular interactions, like hydrogen bonding, in the solid state. nih.govresearchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the pyridine ring, and C-N stretching of the piperidinyl group.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amino group)3400-3250
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=C and C=N Stretch (Pyridine ring)1600-1400
C-N Stretch1350-1000

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular environment.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This method typically produces protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. Further fragmentation of this molecular ion by tandem mass spectrometry (MS/MS) can provide valuable structural information by revealing characteristic fragmentation patterns of the pyridine and piperidine rings. mdpi.comnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules. Methodologies like Density Functional Theory (DFT) and semi-empirical methods are often applied to pyridine (B92270) and piperidine (B6355638) derivatives to gain a deeper understanding of their electronic structure and reactivity.

Density Functional Theory (DFT) Calculations

General findings from DFT studies on related structures indicate that the geometry and electronic properties are significantly influenced by the nature and position of substituents on the pyridine ring.

Semi-Empirical Methods (e.g., PM5 Calculations)

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less intensive alternative to ab initio methods like DFT. While no specific studies employing PM5 calculations on 2-(1-Piperidinyl)-3-pyridinamine were identified, these methods are generally used for large molecules or to obtain preliminary results before undertaking more rigorous DFT or other ab initio calculations. They can provide useful, albeit less precise, information on molecular geometries and electronic properties.

Electronic Structure Analysis

The analysis of a molecule's electronic structure reveals crucial information about its reactivity, stability, and potential applications. Techniques such as Frontier Molecular Orbital (FMO) analysis and the mapping of the Molecular Electrostatic Potential (MEP) are standard practice in computational chemistry.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: In aminopyridine derivatives, the HOMO is often localized on the electron-rich amine groups and the pyridine ring.

LUMO: The LUMO is typically distributed over the pyridine ring, which can act as an electron acceptor.

The precise energies and distributions of these orbitals for this compound would require specific calculations. However, studies on related push-pull purine (B94841) systems, which also feature amino groups, show that the molecular orbital configuration and energy levels are drastically affected by the substitution pattern. nih.gov For many organic molecules, the HOMO-LUMO energy gap provides valuable information about charge transfer interactions and biological activities. researchgate.net

Interactive Data Table: Illustrative HOMO-LUMO Data for Related Pyridine Derivatives

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited sources. The values are representative of typical pyridine derivatives.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.88-1.475.41
3-Aminopyridine (B143674)-5.95-1.214.74
2-Chloropyridine-7.15-1.895.26
Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map:

Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. For this compound, these would likely be centered around the nitrogen atoms of the pyridine ring and the amino groups.

Blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to nitrogen.

Green regions represent neutral or near-neutral potential.

MEP analysis of related heterocyclic systems confirms that nitrogen atoms generally form pronounced nucleophilic centers, while amine hydrogens are the most electrophilic regions.

Band Gap Energies

The band gap energy, conceptually related to the HOMO-LUMO gap in molecular systems, is a crucial property for materials, particularly in electronics and photonics. For molecular compounds, this value determines the energy required to excite an electron from the ground state to the first excited state.

Systematic studies on related compounds, such as pyridyl-functionalized coordination polymers, have shown that the electronic energy levels and band gaps can be systematically tuned by altering the substituent groups on the pyridine ring. rsc.org Electron-donating groups, like the amino and piperidinyl groups in this compound, are expected to decrease the band gap energy compared to unsubstituted pyridine by raising the HOMO energy level. A smaller band gap generally implies higher reactivity and can influence the optical and electronic properties of the molecule. rsc.orgnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For a compound like this compound, NBO analysis elucidates the stability arising from electron delocalization between the pyridine ring and the piperidine and amine substituents.

In a typical NBO analysis, the stabilization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals are calculated. For molecules containing piperidinyl and amino groups attached to an aromatic system, significant interactions are expected. For instance, studies on structurally related molecules like N,N'-diphenyl-6-piperidin-1-yl- sigmaaldrich.comacademie-sciences.frmdpi.com-triazine-2,4-diamine have shown that the stability of the molecule is enhanced by hyperconjugative interactions. mdpi.comnih.gov These interactions often involve the delocalization of lone pair (n) electrons from nitrogen atoms to anti-bonding (π*) orbitals of the aromatic ring.

Key expected interactions for this compound would include:

Delocalization from the lone pair of the piperidine nitrogen to the π* orbitals of the pyridine ring.

Delocalization from the lone pair of the amino group's nitrogen to the π* orbitals of the pyridine ring.

Interactions involving C-C and C-H bonds of the piperidine ring with adjacent anti-bonding orbitals.

Table 1: Illustrative NBO Analysis Stabilization Energies (E(2)) (Note: This data is illustrative to demonstrate typical NBO results and is not from a specific study on this compound.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N (Amine)π* (C2-C3) Pyridine15.8
LP (1) N (Piperidine)π* (C2-N1) Pyridine8.2
σ (C-H) Piperidineσ* (C-N) Piperidine2.5
σ (C-C) Piperidineσ* (C-N) Piperidine3.1

Conformational Analysis (e.g., Chair Conformation Studies)

The conformational flexibility of this compound is primarily centered on the piperidine ring. This six-membered saturated ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. In molecules where a piperidine ring is attached to a planar structure like a pyridine ring, the chair conformation is overwhelmingly favored.

Crystallographic studies of related compounds confirm this preference. For example, the piperidine ring in 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile adopts a distinct chair conformation. sigmaaldrich.com The specific geometry of this chair can be described by puckering parameters, which quantify the degree of deviation from a perfect chair shape. The two primary chair conformations of a substituted piperidine are determined by whether the substituent is in an axial or equatorial position. The relative stability of these conformers is a key aspect of conformational analysis.

Thermodynamic Stability and Energetic Profiles

The thermodynamic stability of this compound can be evaluated using computational methods like Density Functional Theory (DFT). These calculations provide insights into the molecule's energetic landscape, including its electronic properties derived from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity. From the HOMO and LUMO energies, various molecular properties can be deduced. mdpi.comnih.gov These quantum chemical descriptors are essential for understanding the molecule's behavior in chemical reactions.

Table 2: Illustrative Quantum Chemical Descriptors (Note: This data is illustrative and based on typical values for similar heterocyclic compounds.)

ParameterFormulaTypical Value
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMO~4.5 - 5.5 eV
Ionization Potential (I)-EHOMO~6.0 - 7.0 eV
Electron Affinity (A)-ELUMO~1.0 - 2.0 eV
Electronegativity (χ)(I + A) / 2~3.5 - 4.5 eV
Chemical Hardness (η)(I - A) / 2~2.2 - 2.8 eV
Chemical Softness (S)1 / (2η)~0.18 - 0.23 eV-1
Electrophilicity Index (ω)χ2 / (2η)~2.2 - 3.5 eV

Theoretical Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its ability to alter its polarization in the presence of a strong electromagnetic field. This response is quantified by the molecular hyperpolarizability (β). nih.gov

Theoretical calculations can predict the NLO properties of this compound. The presence of donor groups (the amino and piperidinyl groups) and an acceptor system (the electron-deficient pyridine ring) creates an intramolecular charge transfer network, which is a key requirement for a significant NLO response. nih.gov Computational studies on similar donor-acceptor molecules have shown that such substitutions can lead to large hyperpolarizability values, making them promising candidates for NLO materials. nih.govnih.gov The total molecular dipole moment (μ) and the mean polarizability (α) are also important related properties that are determined in these studies.

Molecular Modeling and Simulation Approaches

Molecular Docking Studies (for understanding molecular interactions and binding conformations)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). academie-sciences.frmdpi.com This method is fundamental in drug discovery for identifying potential drug candidates by simulating their interaction with a biological target. nih.govresearchgate.net

For this compound, docking studies could be employed to investigate its binding affinity and mode of interaction with various protein targets, such as kinases, proteases, or G-protein coupled receptors, where pyridine and piperidine scaffolds are common. nih.govimpactfactor.org The process involves preparing the 3D structures of the ligand and protein and using a scoring function to rank the possible binding poses based on their predicted binding energy (or docking score). academie-sciences.fr

The results of a docking simulation reveal key interactions, such as:

Hydrogen bonds: Formed between the amine group of the ligand and polar residues in the protein's active site.

Hydrophobic interactions: Involving the piperidine and pyridine rings with nonpolar residues.

π-π stacking: Possible interactions between the pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Illustrative Molecular Docking Results (Note: This data is illustrative for a hypothetical protein target to demonstrate typical docking results.)

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Tyrosine Kinase (e.g., SRC)-8.5ASP-348Hydrogen Bond
LEU-273Hydrophobic
VAL-281Hydrophobic
PHE-342π-π Stacking

Classical Molecular Dynamics (MD) Simulations

Classical Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static view offered by docking. academie-sciences.fr By simulating the movements of atoms over time, MD can be used to assess the stability of a ligand-protein complex predicted by docking. academie-sciences.frmdpi.com

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories. openpharmaceuticalsciencesjournal.com The stability of the complex is then analyzed by monitoring several parameters over the simulation time (e.g., nanoseconds). researchgate.net

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, low-fluctuation RMSD indicates a stable binding complex. openpharmaceuticalsciencesjournal.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Regions interacting with the ligand are expected to show reduced fluctuations.

Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg suggests the protein is not unfolding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions.

These simulations provide crucial insights into the dynamic behavior and stability of the ligand within the binding pocket, validating the interactions predicted by molecular docking. mdpi.com

Monte Carlo (MC) Simulations

No specific Monte Carlo simulation studies for this compound have been identified in the public scientific literature.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks

There are no specific studies detailing the hydrogen bonding networks of this compound in the surveyed scientific literature. The molecule possesses potential hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the pyridine and piperidine rings), suggesting it is capable of forming such networks. nih.govgoogle.com

π-π Stacking Interactions

Specific analyses of π-π stacking interactions for this compound are not available in the current body of scientific literature. The pyridine ring in the molecule provides a basis for potential π-π stacking. researchgate.netnih.govrsc.orgwikipedia.org

Hirshfeld Surface Analysis

No Hirshfeld surface analysis dedicated to this compound has been found in published research. This type of analysis would be instrumental in quantifying the various intermolecular contacts that stabilize the crystal structure. nih.govnih.govresearchgate.net

Energy Framework Calculations

There are no publicly available energy framework calculations for this compound.

Theoretical Structure-Activity Relationship (SAR) Studies

Specific theoretical SAR studies for this compound and its direct analogs are not present in the available scientific literature. General SAR studies of other pyridine derivatives suggest that substitutions on the pyridine ring can significantly influence biological activity. nih.govresearchgate.netnih.gov

Derivative Chemistry and Scaffold Modification

Design and Synthesis of Analogues and Derivatives of 2-(1-Piperidinyl)-3-pyridinamine

The synthesis of analogues of this compound and related derivatives often involves multi-step sequences that allow for the introduction of diverse substituents on both the pyridine (B92270) and piperidine (B6355638) moieties. A common synthetic strategy commences with a suitably substituted pyridine precursor, which is then coupled with piperidine or a derivative thereof.

One prevalent method for constructing the core structure is through the nucleophilic aromatic substitution (SNAr) reaction of a pyridine ring activated by a leaving group at the 2-position, such as a halogen, with piperidine. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperidine, followed by the reduction of the nitro group, yields the this compound scaffold. This approach allows for the use of a wide array of substituted piperidines to generate a library of analogues.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of the C-N bond between the pyridine ring and piperidine. This method is particularly advantageous for its functional group tolerance and broad substrate scope. The synthesis can also be approached by constructing the pyridine ring itself through condensation reactions. For example, a one-pot, three-component synthesis of highly substituted pyridines can be achieved by reacting aldehydes, thiols, and malononitrile (B47326) in the presence of a nanocrystalline magnesium oxide catalyst. ias.ac.in

The design of analogues is often guided by the desire to explore structure-activity relationships (SAR). Modifications can be systematically introduced to probe the effects of electronic and steric properties on a target biological activity. For example, in the development of inhibitors for specific enzymes or receptors, substitutions on the pyridine or piperidine ring can be tailored to enhance binding affinity and selectivity.

Below is a table of representative analogues and derivatives that can be synthesized based on these general strategies.

Compound IDR1 (Pyridine Ring)R2 (Piperidine Ring)Synthetic Approach
I HHSNAr of 2-halopyridine with piperidine
II 5-ClHSNAr of 2,5-dihalopyridine with piperidine
III H4-OHBuchwald-Hartwig amination with 4-hydroxypiperidine
IV 6-CH3HCondensation reaction with a substituted aldehyde
V H4-ArylSuzuki coupling on a halogenated piperidine derivative

Interactive Data Table: Synthetic Approaches to this compound Analogues (This is a simplified representation. Please refer to relevant literature for detailed protocols.)

Functionalization Strategies on the Pyridine and Piperidine Rings

The pyridine and piperidine rings of this compound offer multiple sites for functionalization, enabling the fine-tuning of the molecule's properties.

Pyridine Ring Functionalization:

The pyridine ring is amenable to various electrophilic and nucleophilic substitution reactions. The amino group at the 3-position and the piperidinyl group at the 2-position are both electron-donating, which activates the pyridine ring towards electrophilic substitution, primarily at the 4- and 6-positions. Halogenation, nitration, and sulfonation can be achieved under controlled conditions.

Furthermore, the amino group itself can be a site for modification. Acylation, alkylation, and sulfonylation of the 3-amino group can introduce a wide range of functionalities. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding amide derivative.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are highly effective for introducing carbon-carbon bonds at halogenated positions of the pyridine ring. This allows for the attachment of aryl, heteroaryl, and alkyl groups.

Piperidine Ring Functionalization:

The piperidine ring, being a saturated heterocycle, can be functionalized through different strategies. If the synthesis starts with a pre-functionalized piperidine, a variety of substituents can be incorporated. For example, using piperidines with hydroxyl, amino, or carboxyl groups at the 3- or 4-positions allows for the introduction of these functionalities into the final molecule.

Post-synthetic modification of the piperidine ring is also possible. For instance, if a piperidinone is used in the initial synthesis, the ketone can be further elaborated through reactions such as reduction to an alcohol, reductive amination to introduce an amino group, or Wittig-type reactions to form carbon-carbon double bonds.

Functionalization SiteReagent/Reaction TypeResulting Functional Group
Pyridine Ring (C4/C6)NBS, NCS-Br, -Cl
Pyridine Ring (C4/C6)HNO3/H2SO4-NO2
3-Amino GroupAcyl chlorideAmide
3-Amino GroupAlkyl halideSecondary/Tertiary amine
Piperidine Ring (C4)(if starting with 4-piperidone)Reduction -> -OH; Reductive amination -> -NHR
Piperidine Ring (C4)(if starting with 4-hydroxypiperidine)Esterification, Etherification

Interactive Data Table: Functionalization Strategies

Chemical Reactivity and Transformations of the Core Structure

The core structure of this compound possesses a rich chemical reactivity profile stemming from the interplay of its constituent functional groups.

The 3-amino group is a key site for chemical transformations. It can undergo diazotization upon treatment with nitrous acid, followed by Sandmeyer-type reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups. This provides a versatile handle for further diversification of the pyridine ring.

The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide. nih.gov This transformation not only alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack, but also provides a route for further functionalization. For example, the N-oxide can be used in reactions to introduce substituents at the 2-position.

The piperidine nitrogen, being a tertiary amine, is generally less reactive towards acylation or alkylation under standard conditions. However, under forcing conditions or with highly reactive electrophiles, it can be quaternized.

The stability of the core structure is generally good under many reaction conditions. However, strong oxidizing or reducing conditions may affect the pyridine or piperidine rings. For instance, catalytic hydrogenation under harsh conditions could lead to the reduction of the pyridine ring to a piperidine ring. nih.gov

Reaction TypeReagent(s)Transformation
Diazotization of 3-amino groupNaNO2, HClFormation of diazonium salt
Sandmeyer ReactionCuX (X=Cl, Br, CN)Replacement of diazonium group with X
N-Oxidation of pyridinem-CPBA, H2O2Formation of pyridine-N-oxide
Catalytic HydrogenationH2, Pd/C (harsh)Reduction of pyridine ring

Interactive Data Table: Chemical Transformations

Coordination Chemistry and Potential in Materials Science

Ligand Properties of 2-(1-Piperidinyl)-3-pyridinamine

The defining characteristic of this compound as a ligand is its potential for bidentate chelation. It possesses two primary nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the exocyclic amino nitrogen. This dual-donor capability allows it to form a stable five-membered chelate ring upon coordination with a metal ion.

The coordination behavior of similar 2-aminopyridine (B139424) (2-ampy) derivatives has been extensively studied. pvpcollegepatoda.org Typically, these ligands can coordinate to a metal center in several ways:

Monodentate Coordination: Primarily through the more basic pyridine nitrogen atom. In such cases, the exocyclic amino group may participate in secondary interactions like hydrogen bonding. pvpcollegepatoda.org

Bidentate Chelation: Involving both the pyridine nitrogen and the exocyclic amino nitrogen, which is a common and stable coordination mode. pvpcollegepatoda.org

Bridging Coordination: Where the ligand links two or more metal centers. pvpcollegepatoda.org

For this compound, the bidentate mode is highly probable. The piperidinyl substituent, while adding steric bulk, is not expected to prevent the formation of a chelate ring. The electronic properties of the pyridine ring and the amino group are crucial in determining the strength and nature of the coordinate bonds. The amino group acts as an electron-donating group, which can enhance the basicity of the pyridine nitrogen, thereby strengthening its coordination to a metal ion.

Interactive Table: Predicted Coordination Sites

Potential Donor AtomDescriptionExpected Role in Coordination
Pyridine Nitrogensp²-hybridized nitrogen within the aromatic ring.Primary coordination site, acts as a Lewis base.
Exocyclic Amino Nitrogensp³-hybridized nitrogen of the amino group at the 3-position.Second coordination site, enabling bidentate chelation.
Piperidinyl Nitrogensp³-hybridized nitrogen within the saturated piperidine (B6355638) ring.Less likely to coordinate due to steric hindrance and its position relative to the other donors.

Metal Complexation Studies Involving Pyridinamine Moieties

While specific complexation studies on this compound are not extensively documented in publicly available literature, the coordination chemistry of the broader pyridinamine family offers significant insights. Compounds derived from 2-aminopyridine are recognized as versatile ligands for creating multi-metallic complexes. researchgate.net

Research on related aminopyridine ligands has demonstrated their ability to form stable complexes with a wide array of transition metals, including but not limited to copper (Cu), silver (Ag), iron (Fe), and rhenium (Re). nsf.govnih.govmdpi.com For instance, various 2-aminopyridine derivatives have been used to synthesize coordination compounds with diverse structures, from simple mononuclear complexes to intricate one-dimensional and three-dimensional coordination polymers. nih.gov

In a study involving 2-amino-3-methylpyridine, a closely related structure, coordination with Ag(I) resulted in a polymeric structure where the ligand bridges metal centers, coordinating through both the ring nitrogen and the amino group. mdpi.com Similarly, Schiff base ligands derived from aminopyridines have been shown to form stable complexes with Cu(II) and Co(II). nih.gov The reaction of a piperidinyl-appended dipicolylamine ligand with a rhenium precursor yielded a stable tricarbonyl Re(I) complex, showcasing the compatibility of the piperidinyl group in coordination spheres. nih.gov

These examples strongly suggest that this compound would readily form complexes with various transition metals. The resulting complexes' geometry, stability, and physicochemical properties would be influenced by the choice of metal ion, the counter-anion, and the reaction conditions.

Interactive Table: Examples of Metal Complexes with Related Aminopyridine Ligands

LigandMetal IonResulting Complex TypeReference
2-Amino-3-methylpyridineAg(I)Polymeric coordination polymer mdpi.com
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineCu(II), Co(II)Bidentate Schiff base complexes nih.gov
Piperidinyl appended dipicolylamineRe(I)Tridentate tricarbonyl complex nih.gov
Amino-pyridine scaffoldFe(II)Dimeric complex for catalysis nsf.gov

Theoretical Considerations for Functional Materials and Sensors

The structural and electronic features of this compound make it a promising building block for functional materials, particularly in the field of chemical sensors. Pyridine and its derivatives are well-known for their use in creating fluorescent chemosensors. mdpi.com These sensors often operate based on mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the fluorescence of the molecule is either quenched or enhanced upon binding to a specific analyte, such as a metal ion. nih.gov

The this compound molecule contains a fluorophore (the pyridinamine unit) and a receptor (the chelating nitrogen atoms). Upon complexation with a metal ion, several changes can be anticipated:

Fluorescence Modulation: The coordination can rigidify the molecular structure, potentially leading to an increase in fluorescence quantum yield (chelation-enhanced fluorescence). Conversely, if the coordinated metal ion is paramagnetic or a heavy atom, it could lead to fluorescence quenching.

Spectral Shifts: The electronic perturbations caused by metal binding can induce shifts in the absorption and emission spectra (solvatochromism and halochromism), allowing for ratiometric sensing or colorimetric detection. rsc.org

The development of sensors based on pyridine derivatives for detecting toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ has been reported. mdpi.com Furthermore, pyridine-based systems have been explored for electrochemical sensors, where the interaction with an analyte alters the redox properties of the system. researchgate.net Given these precedents, this compound could theoretically be developed into a selective optical or electrochemical sensor for various metal ions, with the specificity and sensitivity being fine-tuned by the nature of the metal-ligand interaction.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(1-Piperidinyl)-3-pyridinamine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and halogenated pyridinamines. Key parameters include:
  • Temperature : Elevated temperatures (80–120°C) to enhance reaction kinetics while avoiding decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction efficiency .
  • Base : Use of sodium hydride or potassium carbonate to deprotonate intermediates and drive the reaction .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by NMR and mass spectrometry for structural validation .
ParameterTypical RangeImpact on Yield/Purity
Reaction Temperature80–120°CHigher temps accelerate kinetics but risk side reactions
Solvent PolarityHigh (DMF, MeCN)Enhances reactant solubility
Reaction Time12–24 hoursLonger durations improve conversion

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to assign proton and carbon environments, ensuring correct substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C10_{10}H14_{14}N3_3) and rule out impurities .
  • X-ray Crystallography : For unambiguous 3D conformation analysis, critical for understanding bioactivity .

Advanced Research Questions

Q. How can molecular modeling predict the biological activity of this compound?

  • Methodological Answer : Use computational tools like molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., kinases, GPCRs).
  • Docking Parameters : Include flexible side chains and solvation effects to improve accuracy .
  • Pharmacophore Mapping : Identify key functional groups (e.g., piperidine NH, pyridine ring) responsible for binding .
  • Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzymatic assays .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies:
  • Standardized Assays : Use validated protocols (e.g., NIH/NCBI guidelines) for consistency .
  • Purity Verification : Re-test the compound using HPLC (>98% purity) and control for residual solvents .
  • Dose-Response Curves : Perform multi-concentration studies to confirm potency trends .

Q. What strategies are effective for designing analogs of this compound with improved pharmacokinetic properties?

  • Methodological Answer : Focus on modifying substituents while retaining core pharmacophores:
  • Bioisosteric Replacement : Replace the pyridine ring with a pyrimidine or triazine to alter solubility .
  • Piperidine Modifications : Introduce methyl or ethoxy groups to enhance metabolic stability .
  • In Silico ADME Prediction : Tools like SwissADME to forecast bioavailability and cytochrome P450 interactions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation exposure; monitor airborne concentrations with real-time sensors .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

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